An In-Depth Technical Guide to 1-Deacetylnimbolinin B: Discovery, Characterization, and Biological Activity
An In-Depth Technical Guide to 1-Deacetylnimbolinin B: Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated tetranortriterpenoids, first isolated from the fruits of the deciduous tree Melia toosendan. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this natural product. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action of 1-Deacetylnimbolinin B, with a focus on its modulation of the NF-κB signaling pathway. The information compiled herein serves as a valuable resource for researchers investigating novel therapeutic agents from natural sources.
Discovery and Isolation
1-Deacetylnimbolinin B was first identified as a constituent of the fruits of Melia toosendan Sieb. et Zucc. (Meliaceae). Its discovery was the result of bioassay-guided fractionation aimed at identifying compounds with potential biological activities.
Experimental Protocol: Isolation and Purification
The following protocol outlines a general method for the isolation and purification of 1-Deacetylnimbolinin B from the fruits of Melia toosendan, based on typical phytochemical procedures for limonoids.
1.1.1. Plant Material and Extraction:
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Air-dried and powdered fruits of Melia toosendan are subjected to extraction with 95% ethanol (B145695) at room temperature.
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The resulting crude extract is concentrated under reduced pressure to yield a residue.
1.1.2. Fractionation:
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The ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
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The ethyl acetate fraction, typically rich in limonoids, is selected for further purification.
1.1.3. Chromatographic Purification:
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The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
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A gradient elution system is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate mixtures) and gradually increasing the polarity.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Fractions containing compounds with similar TLC profiles are combined.
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Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure 1-Deacetylnimbolinin B.
Structural Characterization
The structure of 1-Deacetylnimbolinin B was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Deacetylnimbolinin B.
Table 1: ¹H NMR (Proton NMR) Data of 1-Deacetylnimbolinin B
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR (Carbon NMR) Data of 1-Deacetylnimbolinin B
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of 1-Deacetylnimbolinin B
| Spectroscopic Technique | Observed Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Data not available | Molecular Formula Determination |
| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available | Functional Group Identification |
Note: Specific quantitative spectroscopic data for 1-Deacetylnimbolinin B was not available in the public domain search results. The tables are structured to be populated when such data becomes accessible through further research.
Experimental Protocol: Structure Elucidation
The structural elucidation of 1-Deacetylnimbolinin B involves the following key experiments:
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1D NMR Spectroscopy (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.
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2D NMR Spectroscopy (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
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High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which is used to deduce its elemental composition and molecular formula.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls, carbonyls, and esters.
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X-ray Crystallography (if suitable crystals are obtained): Provides the definitive three-dimensional structure of the molecule.
Biological Activity and Mechanism of Action
Limonoids, as a class, are known to possess a wide range of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. While specific quantitative data for 1-Deacetylnimbolinin B is limited in publicly available literature, its activity can be inferred from studies on closely related compounds and its observed effects on key signaling pathways.
Modulation of NF-κB Signaling
Studies have shown that 1-Deacetylnimbolinin B can modulate the activity of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection and in processes of inflammation and cell survival.[1] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. The inhibitory effect of 1-Deacetylnimbolinin B on NF-κB activation suggests its potential as an anti-inflammatory agent.
3.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay
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Cell Culture: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB-dependent luciferase reporter plasmid.
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Treatment: The transfected cells are pre-treated with varying concentrations of 1-Deacetylnimbolinin B for a specified period.
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Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
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Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
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Data Analysis: The reduction in luciferase activity in the presence of 1-Deacetylnimbolinin B indicates the inhibition of NF-κB signaling.
Potential Antifungal and Cytotoxic Activities
3.2.1. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
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Fungal Strains: A panel of clinically relevant fungal strains is used.
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Inoculum Preparation: Fungal suspensions are prepared and standardized.
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Drug Dilution: Serial dilutions of 1-Deacetylnimbolinin B are prepared in a microtiter plate.
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Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated under appropriate conditions.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
3.2.2. Experimental Protocol: Cytotoxicity Assay (MTT Assay)
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Cell Culture: Cancer cell lines of interest are seeded in a 96-well plate and allowed to adhere overnight.
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Treatment: The cells are treated with various concentrations of 1-Deacetylnimbolinin B for a defined period (e.g., 24, 48, 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by 1-Deacetylnimbolinin B and a general workflow for its bioactivity screening.
Conclusion and Future Directions
1-Deacetylnimbolinin B represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Its ability to modulate the NF-κB signaling pathway warrants further investigation to fully elucidate its mechanism of action and to explore its efficacy in preclinical models of inflammatory diseases. The lack of comprehensive, publicly available quantitative data on its spectroscopic properties and a full profile of its biological activities, including specific IC50 and MIC values, highlights the need for further research to fully characterize this compound. Future studies should focus on obtaining these critical data points, exploring its effects on other relevant signaling pathways, and investigating potential synergistic effects with other therapeutic agents. The detailed protocols and compiled information in this guide provide a solid foundation for researchers to build upon in their exploration of 1-Deacetylnimbolinin B and other related limonoids.
